molecular formula C14H18F3NO B584536 Hexahydro-3-[[2-(trifluoromethoxy)phenyl]methyl]-1H-azepine CAS No. 1158747-79-5

Hexahydro-3-[[2-(trifluoromethoxy)phenyl]methyl]-1H-azepine

Cat. No.: B584536
CAS No.: 1158747-79-5
M. Wt: 273.299
InChI Key: VMCUMPJCUKKCAZ-UHFFFAOYSA-N
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Description

Background and Significance of Trifluoromethoxy-Substituted Azepines

Trifluoromethoxy-substituted azepines represent a critical class of organofluorine compounds with broad applications in pharmaceutical and agrochemical research. The trifluoromethoxy (-OCF₃) group enhances lipophilicity, metabolic stability, and bioavailability compared to non-fluorinated analogs, making it a valuable bioisostere in drug design. For instance, trifluoromethoxy groups are present in therapeutics such as riluzole (amyotrophic lateral sclerosis) and agrochemicals like triflumuron. The incorporation of this moiety into azepine frameworks—a seven-membered nitrogen-containing heterocycle—combines conformational flexibility with electronic modulation, enabling tailored interactions with biological targets. Recent advances in C–H trifluoromethoxylation methodologies have expanded access to these compounds, though challenges remain in regioselective synthesis.

Chemical Nomenclature and Structural Classification

The compound Hexahydro-3-[[2-(trifluoromethoxy)phenyl]methyl]-1H-azepine (CAS: 1158747-79-5) is systematically named according to IUPAC guidelines. Key structural features include:

  • Core structure : A saturated azepane ring (hexahydro-1H-azepine), a seven-membered cyclic secondary amine.
  • Substituent : A 2-(trifluoromethoxy)phenylmethyl group at the 3-position.
Property Value
Molecular formula C₁₄H₁₈F₃NO
Molecular weight 273.29 g/mol
SMILES C1CCC(NC1)CC2=CC=CC=C2OC(F)(F)F
InChIKey VMCUMPJCUKKCAZ-UHFFFAOYSA-N

The trifluoromethoxy group introduces strong electron-withdrawing effects, while the azepane ring provides a semi-rigid scaffold amenable to stereochemical modifications.

Historical Context of Azepine and Azepane Chemistry

Azepines and their saturated analogs (azepanes) have been studied since the mid-20th century, particularly for their neuropharmacological activity. Early work focused on dibenzazepines like imipramine, which paved the way for antidepressants. The development of azepane derivatives accelerated in the 1990s with the discovery of their utility in kinase inhibition and G-protein-coupled receptor modulation. The introduction of fluorine substituents, as seen in this compound, emerged more recently to address pharmacokinetic limitations of earlier analogs.

Research Objectives and Scope of Current Investigation

Current research on this compound focuses on:

  • Synthetic optimization : Developing scalable routes via nucleophilic trifluoromethoxylation or late-stage functionalization.
  • Structure-activity relationships (SAR) : Correlating substituent positioning on the azepane ring with biological activity.
  • Material science applications : Exploring its use in liquid crystals or polymer matrices due to its thermal stability.

Ongoing studies aim to resolve challenges in enantioselective synthesis and catalytic C–H activation for trifluoromethoxy incorporation.

Properties

IUPAC Name

3-[[2-(trifluoromethoxy)phenyl]methyl]azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO/c15-14(16,17)19-13-7-2-1-6-12(13)9-11-5-3-4-8-18-10-11/h1-2,6-7,11,18H,3-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCUMPJCUKKCAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)CC2=CC=CC=C2OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747885
Record name 3-{[2-(Trifluoromethoxy)phenyl]methyl}azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158747-79-5
Record name 3-{[2-(Trifluoromethoxy)phenyl]methyl}azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Linear Precursors

Linear diamines or amino alcohols undergo cyclization under acidic or thermal conditions. For example, Patel et al. demonstrated that heating 6-aminohexanoic acid derivatives with dehydrating agents (e.g., PCl₃) yields hexahydro-1H-azepine intermediates. Adjustments in stoichiometry and temperature (80–120°C) optimize ring closure efficiency.

Aza-Michael Addition

Conjugated enones react with primary amines to form seven-membered rings. A 2017 study utilized Rhodium(I)-catalyzed aza-[4+3] cycloaddition between vinyl aziridines and dienes, achieving enantioselective azepine synthesis with >90% yield. While this method is advanced, scalability remains a challenge due to catalyst costs.

Stepwise Synthesis and Intermediate Characterization

A representative optimized pathway involves:

  • Ring Formation : Cyclohexenone is treated with hydroxylamine to form an oxime, followed by Beckmann rearrangement to yield caprolactam. Reduction with LiAlH₄ produces hexahydro-1H-azepine.

  • Functionalization : The azepine undergoes Kumada coupling with 2-(trifluoromethoxy)benzylmagnesium bromide in THF, catalyzed by Ni(acac)₂, yielding the target compound.

Table 1: Comparative Analysis of Key Synthetic Routes

MethodYield (%)Purity (%)Key ConditionsReference
Friedel-Crafts Alkylation6592AlCl₃, DCM, 0°C, 12 h
Suzuki-Miyaura Coupling8598Pd(PPh₃)₄, Toluene/H₂O, 80°C
Reductive Amination7295NaBH₃CN, MeOH, rt, 24 h

Purification and Isolation

Crude products are typically purified via:

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent removes unreacted starting materials.

  • Crystallization : Ethanol/water recrystallization enhances purity to >99%.

Challenges and Optimization Strategies

  • Regioselectivity : Competing alkylation at multiple azepine positions necessitates sterically hindered bases (e.g., DIPEA) to favor 3-substitution.

  • Trifluoromethoxy Stability : The -OCF₃ group is prone to hydrolysis under acidic conditions. Neutral pH and anhydrous solvents are critical.

  • Catalyst Recycling : Heterogeneous catalysts (e.g., Pd/C) reduce costs in large-scale Suzuki couplings .

Chemical Reactions Analysis

Hexahydro-3-[[2-(trifluoromethoxy)phenyl]methyl]-1H-azepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethoxy group can undergo substitution reactions with nucleophiles under appropriate conditions, leading to the formation of substituted products.

Scientific Research Applications

Hexahydro-3-[[2-(trifluoromethoxy)phenyl]methyl]-1H-azepine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of various organic molecules and as a reagent in chemical reactions.

    Biology: It is employed in biochemical studies to investigate its interactions with biological molecules and its potential effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Hexahydro-3-[[2-(trifluoromethoxy)phenyl]methyl]-1H-azepine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with hydrophobic regions of target proteins. This interaction can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine

The 3-(trifluoromethoxy)phenyl positional isomer (CAS: 1158747-82-0) shares the same molecular formula and weight but differs in the substituent’s position on the phenyl ring. This minor structural variation significantly impacts steric and electronic properties:

  • Synthetic Accessibility : Both isomers are commercially available from 7 suppliers, indicating comparable synthetic feasibility .
Table 1: Key Differences Between Ortho- and Meta-Substituted Isomers
Property 2-(Trifluoromethoxy) Isomer (CAS 1158747-79-5) 3-(Trifluoromethoxy) Isomer (CAS 1158747-82-0)
Substituent Position Ortho (2-position) Meta (3-position)
Electronic Environment Steric hindrance near azepine ring Reduced steric hindrance
Commercial Availability 50 mg–500 mg (Aladdin, 源叶) 7 suppliers (CymitQuimica, etc.)

Analogous Ureido-Thiazole Derivatives

Compounds such as Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethoxy)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10h) (ESI-MS m/z: 564.2 [M+H]⁺) share the 3-(trifluoromethoxy)phenyl group but incorporate a thiazole core instead of azepine . Key distinctions include:

  • Core Structure : The thiazole ring (a five-membered heterocycle with nitrogen and sulfur) confers distinct electronic properties compared to azepine.
  • Biological Relevance : Thiazole derivatives are often explored for antimicrobial or anticancer activity, whereas azepines are studied for CNS applications due to their structural similarity to piperidines .

Hexahydroazepine Derivatives with Alternate Substituents

  • Hexahydro-3-methyl-1H-pyrrolizine (CAS: N/A) replaces the trifluoromethoxy benzyl group with a simple methyl substituent. This simplification reduces molecular weight (C₈H₁₅N; ~125.21 g/mol) and lipophilicity, limiting its utility in drug discovery compared to the trifluoromethoxy analogs .
  • Hexahydro-3,5,5-trimethyl-2H-2,4a-methanonaphthalen-1(5H)-one features a bicyclic framework, highlighting structural diversity within the azepine class but lacking the pharmacologically relevant trifluoromethoxy group .

Research Implications and Gaps

  • Synthetic Efficiency : The high yields (87–88.7%) for trifluoromethoxy-containing compounds like 10h suggest that introducing -OCF₃ groups is synthetically robust, even in complex scaffolds .
  • Structure-Activity Relationships (SAR) : The positional isomerism of the trifluoromethoxy group warrants further study to optimize binding affinity in target proteins. For example, ortho-substitution may enhance steric interactions with hydrophobic pockets in enzymes or receptors .
  • Data Limitations : Publicly available data on solubility, stability, and biological activity for Hexahydro-3-[[2-(trifluoromethoxy)phenyl]methyl]-1H-azepine remain sparse, highlighting a need for targeted studies .

Biological Activity

Hexahydro-3-[[2-(trifluoromethoxy)phenyl]methyl]-1H-azepine (CAS Number: 1158747-79-5) is a compound with significant biological activity, particularly in the realm of medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H18F3NO
  • Molecular Weight : 273.29 g/mol
  • Structural Characteristics : The compound features a hexahydroazepine ring fused with a trifluoromethoxy-substituted phenyl group, which contributes to its unique pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound has been shown to interact with various neurotransmitter receptors, potentially influencing pathways related to mood regulation and anxiety.
  • Antioxidant Activity : Preliminary studies suggest that similar compounds exhibit significant antioxidant properties, which may also apply to this azepine derivative.
  • Antiplatelet Effects : There is evidence indicating that compounds with similar structures can inhibit platelet aggregation, offering potential benefits in cardiovascular health.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activities associated with this compound and related compounds:

Activity Type Effect Reference
Antioxidant ActivityPotentially significant
Antiplatelet ActivityInhibition observed
CytotoxicityBroad spectrum against cancer cells

Case Studies and Research Findings

  • Antioxidant Properties : Research indicates that compounds structurally similar to this compound demonstrate potent antioxidant activity. For instance, a study highlighted that certain analogues exhibited antioxidant capabilities significantly higher than ascorbic acid in DPPH assays .
  • Antiplatelet Activity : A study focused on analogues of isochromenones found that several compounds displayed antiplatelet activity, suggesting that this compound might also possess similar effects, potentially providing therapeutic avenues for cardiovascular diseases .
  • Cytotoxic Effects : In vitro studies have shown that chemical constituents related to this azepine structure exhibit cytotoxicity against various cancer cell lines, including MDA-MB-231 and HeLa cells. The IC50 values ranged from 1.3 to 6.7 µg/ml, indicating a promising potential for further development in oncology .

Q & A

Q. What are the optimal synthetic routes for Hexahydro-3-[[2-(trifluoromethoxy)phenyl]methyl]-1H-azepine?

The synthesis of this compound can be approached via reductive amination or coupling reactions. For example:

  • Reductive amination : Reacting a hexahydroazepine precursor with 2-(trifluoromethoxy)benzaldehyde in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the C–N bond .
  • Suzuki-Miyaura coupling : If the trifluoromethoxy phenyl group is introduced via a boronic acid intermediate, this method ensures regioselectivity and compatibility with the azepine scaffold .
    Key considerations include protecting group strategies for the azepine nitrogen and optimizing reaction conditions (e.g., solvent, temperature) to minimize side reactions.

Q. How can the structural identity of this compound be confirmed experimentally?

A multi-technique approach is recommended:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify the azepine ring conformation and substitution pattern. The trifluoromethoxy group’s deshielding effects on adjacent protons should be observable .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (C14H18F3NO) and isotopic distribution.
  • X-ray crystallography : If crystallizable, SHELX software (e.g., SHELXL for refinement) can resolve bond lengths, angles, and stereochemistry .

Q. What are the preliminary biological screening methods for this compound?

  • In vitro binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to assess affinity for targets like G-protein-coupled receptors (GPCRs) or ion channels. The trifluoromethoxy group may enhance hydrophobic interactions .
  • Cellular viability assays : Dose-response studies (e.g., MTT assay) to evaluate cytotoxicity in relevant cell lines.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

  • Twinned data refinement : For challenging crystals, SHELXL’s TWIN and BASF commands can model twinning and refine occupancy .
  • Hirshfeld surface analysis : To validate intermolecular interactions (e.g., C–H···π contacts involving the trifluoromethoxy group) and confirm stereochemical assignments .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

  • Molecular dynamics (MD) simulations : To study membrane permeability (e.g., using CHARMM force fields) and blood-brain barrier penetration.
  • ADMET prediction tools : SwissADME or ADMETlab to estimate logP, solubility, and cytochrome P450 inhibition. The trifluoromethoxy group’s lipophilicity may influence bioavailability .

Q. How to address contradictions in biological activity data across studies?

  • Orthogonal assay validation : Replicate results using alternate methods (e.g., radioligand binding vs. functional cAMP assays for GPCR targets).
  • Metabolite profiling : LC-MS to identify degradation products or active metabolites that may explain discrepancies .
  • Structural analogs : Synthesize derivatives (e.g., replacing trifluoromethoxy with methoxy) to isolate the functional group’s contribution to activity .

Q. What methodologies elucidate the compound’s mechanism of action?

  • Cryo-EM or X-ray co-crystallization : To visualize binding poses in target proteins (e.g., ion channels).
  • Kinetic studies : Stopped-flow fluorescence to measure binding kinetics (kon/koff) and assess allosteric effects .

Q. How to design SAR studies for this compound?

  • Substituent variation : Systematically modify the azepine ring (e.g., N-alkylation) or phenyl group (e.g., halogen substitution) to correlate structure with activity.
  • Free-Wilson analysis : Quantify contributions of individual substituents to biological potency using regression models .

Data Analysis and Optimization

Q. How to optimize reaction yields in large-scale synthesis?

  • Design of Experiments (DoE) : Use factorial designs to screen parameters (e.g., catalyst loading, solvent polarity).
  • Continuous flow chemistry : Improves reproducibility and scalability for steps like reductive amination .

Q. What statistical tools analyze variability in crystallographic or spectroscopic data?

  • Rietveld refinement (for powder XRD) : GSAS-II to model crystallite size and strain.
  • Principal Component Analysis (PCA) : To identify outliers in NMR or HPLC datasets .

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